An In-depth Technical Guide to 2-Methyl-2-nitro-1-phenyl-1-propanol
An In-depth Technical Guide to 2-Methyl-2-nitro-1-phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-nitro-1-phenyl-1-propanol is an organic compound of significant interest primarily due to its role as a key intermediate in the synthesis of phentermine, a widely used appetite suppressant.[1][2] Understanding the physicochemical properties and synthesis of this precursor is crucial for the efficient production and quality control of the final active pharmaceutical ingredient (API). This guide provides a summary of the available technical data on 2-Methyl-2-nitro-1-phenyl-1-propanol and outlines a probable synthetic route and the biological context of its end-product, phentermine.
Physicochemical Properties
Quantitative experimental data for 2-Methyl-2-nitro-1-phenyl-1-propanol is scarce in publicly available literature. The following table summarizes the known properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | [3] |
| Molecular Weight | 195.22 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Solubility | Soluble in dichloromethane (DCM) and ethyl acetate; limited solubility in water. | [3][4] |
| Storage Conditions | Store at -20°C | [4] |
| IUPAC Name | 2-methyl-2-nitro-1-phenylpropan-1-ol | [3] |
| CAS Number | 33687-74-0 | [3] |
Experimental Protocols
Synthesis of 2-Methyl-2-nitro-1-phenyl-1-propanol via Henry Reaction
Reaction Scheme:
Materials:
-
Benzaldehyde
-
2-Nitropropane
-
A suitable base (e.g., sodium hydroxide, potassium carbonate, or an amine base like triethylamine)
-
A suitable solvent (e.g., ethanol, methanol, or a solvent-free system)[8]
-
Acid for neutralization (e.g., dilute hydrochloric acid or acetic acid)
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Reaction Setup: A solution of benzaldehyde in the chosen solvent is prepared in a reaction vessel equipped with a stirrer and a means of temperature control.
-
Base Addition: The base is added to the reaction mixture. The choice of base and its concentration can influence the reaction rate and yield.[6]
-
Addition of 2-Nitropropane: 2-Nitropropane is added to the mixture, often dropwise, while maintaining a controlled temperature. The reaction can be exothermic.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, the mixture is neutralized with an acid. The product is then extracted into an organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as column chromatography or recrystallization to yield pure 2-Methyl-2-nitro-1-phenyl-1-propanol.
Mandatory Visualization
Proposed Synthesis Workflow
The following diagram illustrates the proposed workflow for the synthesis of 2-Methyl-2-nitro-1-phenyl-1-propanol.
Biological Context and Signaling Pathways
The increased levels of these neurotransmitters in the synaptic cleft are thought to mediate the appetite-suppressing effects of phentermine.[10]
Signaling Pathway of Phentermine
The following diagram illustrates the simplified signaling pathway of phentermine's action on neuronal synapses.
Conclusion
2-Methyl-2-nitro-1-phenyl-1-propanol is a vital chemical intermediate. While comprehensive physicochemical data is not yet widely published, its synthesis via the Henry reaction provides a viable route for its production. The biological significance of this compound is intrinsically linked to its role as a precursor to phentermine, a well-established therapeutic agent for obesity. Further research into the specific properties and potential biological activities of 2-Methyl-2-nitro-1-phenyl-1-propanol itself could provide valuable insights for process optimization and drug development.
References
- 1. Synthesis of Phentermine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PHENTERMINE synthesis - chemicalbook [chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. usbio.net [usbio.net]
- 5. Henry reaction - Wikipedia [en.wikipedia.org]
- 6. Henry Reaction [organic-chemistry.org]
- 7. Synthesis of (1R*,2S*)-1-Phenyl-2-nitropropanol - Eur. Pat 960,876 - [www.rhodium.ws] [designer-drug.com]
- 8. researchgate.net [researchgate.net]
- 9. Phentermine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
